6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline
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Overview
Description
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxyquinoline derivatives. The quinoline core is then functionalized with a piperazine ring and a methoxyphenyl group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol, acetonitrile, and dichloromethane, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted quinoline and piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an anticancer and antimicrobial agent.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(2-(4-(1H-1,2,3-triazol-1-yl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinoline
- (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone
- 4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
Uniqueness
What sets 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzoyl)quinoline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-20-5-7-21(8-6-20)30(34)25-19-31-26-18-28(37-4)27(36-3)17-24(26)29(25)33-15-13-32(14-16-33)22-9-11-23(35-2)12-10-22/h5-12,17-19H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLEORTJVRULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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